(R)-3-Amino-2-methylpropanoic acid

Metabolism Exercise Physiology Biomarker

This is the pure (R)-enantiomer of 3-aminoisobutyric acid (R-BAIBA, CAS 2140-95-6). In humans, R-BAIBA dominates at 67-fold higher basal levels than the S-form and engages MRGPRD through a distinct Gαi/NF-κB pathway. Using racemic BAIBA or the S-enantiomer introduces confounding signaling and dilutes genetic signals (e.g., AGXT2 rs37369). Sourcing with verified chiral integrity (≥97% ee) is mandatory for accurate metabolic biomarker quantification, exercise physiology studies, and osteocyte/Fgf23 pharmacology. Non-hazardous; ships ambient with desiccant. For R&D only.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 2140-95-6
Cat. No. B106099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-methylpropanoic acid
CAS2140-95-6
Synonyms(2R)-3-Amino-2-methylpropanoic Acid;  (-)-3-Amino-2-methylpropionic Acid;  (-)-β-Aminoisobutyric Acid;  (R)-3-Amino-2-methylpropionic Acid;  2(R)-Methyl-β-alanine;  D-3-Amino-2-methylpropanoic Acid;  D-3-Amino-2-methylpropionic Acid;  D-3-Aminoisobutyric Ac
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C[NH3+])C(=O)[O-]
InChIInChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
InChIKeyQCHPKSFMDHPSNR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-2-methylpropanoic Acid (CAS 2140-95-6) Procurement Guide: Chiral Identity, Metabolic Source, and Baseline Distinctions


(R)-3-Amino-2-methylpropanoic acid (CAS 2140-95-6), also known as D-β-aminoisobutyric acid or R-BAIBA, is the (R)-enantiomer of the non-proteinogenic β-amino acid 3-aminoisobutyric acid. It is a catabolic product of thymine metabolism and is distinguished from its (S)-enantiomer by its specific chiral configuration at the β-carbon. In humans, R-BAIBA is the predominant enantiomer in plasma at rest, with a baseline concentration approximately 67 times higher than S-BAIBA [1]. The two enantiomers are not interconvertible and possess distinct metabolic origins, receptor signaling pathways, and biological fates [2].

Why (R)-3-Amino-2-methylpropanoic Acid Cannot Be Substituted with Racemic BAIBA or the S-Enantiomer in Critical Assays


Racemic BAIBA or the S-enantiomer (L-BAIBA) cannot be substituted for (R)-3-amino-2-methylpropanoic acid in research and industrial applications because the two enantiomers exhibit fundamentally different biological behaviors. They originate from distinct metabolic pathways—R-BAIBA from thymine catabolism, and S-BAIBA primarily from L-valine catabolism [1]. This divergence results in a highly uneven distribution in human plasma, where R-BAIBA dominates at baseline [2]. Furthermore, the two enantiomers engage the same receptor, MRGPRD, but activate completely different intracellular signaling cascades [3]. Consequently, using a racemic mixture or the incorrect enantiomer introduces confounding variables, obscures true dose-response relationships, and invalidates data interpretation in metabolic, exercise physiology, and receptor pharmacology studies.

(R)-3-Amino-2-methylpropanoic Acid: Quantitative Differentiation Evidence Against S-BAIBA and Racemic BAIBA


Plasma Concentration Dominance of R-BAIBA vs. S-BAIBA in Humans

In a randomized crossover study of 15 healthy recreationally active subjects, baseline plasma concentration of R-BAIBA ((R)-3-Amino-2-methylpropanoic acid) was 67-fold higher than that of S-BAIBA (1734 ± 821 nM vs. 29.3 ± 7.8 nM) [1]. This stark difference in endogenous abundance establishes R-BAIBA as the primary circulating enantiomer in human plasma and underscores the necessity of using the correct enantiomer for quantitative studies of endogenous BAIBA function.

Metabolism Exercise Physiology Biomarker

Differential Exercise-Induced Plasma Increase of R-BAIBA vs. S-BAIBA

Following 1 hour of aerobic exercise at 40% of peak power output, plasma R-BAIBA increased by 13%, while S-BAIBA increased by 20% [1]. Although the relative increase is slightly larger for the S-enantiomer, the absolute increase in R-BAIBA concentration (approximately 225 nM) is over 38 times greater than that of S-BAIBA (approximately 5.9 nM), due to the vast difference in baseline levels. This distinct response pattern further demonstrates that the two enantiomers are not functionally equivalent in vivo.

Exercise Physiology Myokine Metabolic Response

Enantiomer-Specific Genetic Regulation via AGXT2 Polymorphism

The alanine-glyoxylate aminotransferase 2 (AGXT2) gene polymorphism (rs37369) strongly affects baseline plasma levels of R-BAIBA but has no impact on baseline S-BAIBA levels [1]. This genetic differential demonstrates that the metabolic clearance and regulation of the two enantiomers are under distinct genetic control, further confirming they operate as independent metabolic entities. This evidence is critical for studies linking BAIBA levels to genetic variants or for interpreting population-level metabolic data.

Pharmacogenomics Metabolism Personalized Medicine

Distinct Intracellular Signaling Pathways Activated by R-BAIBA vs. S-BAIBA at MRGPRD Receptor

Both enantiomers bind to the Mas-related G-protein-coupled receptor type D (MRGPRD), but they trigger distinct downstream signaling pathways in osteocytes. L-BAIBA (S-enantiomer) activates Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB pathways to directly increase Fgf23 expression. In contrast, D-BAIBA (R-enantiomer) increases Fgf23 indirectly through sclerostin via a Gαi/NF-κB pathway, resulting in a delayed response [1]. This pathway divergence means that the two enantiomers are not functionally interchangeable at the receptor level and elicit different temporal and downstream biological effects.

Receptor Pharmacology Signal Transduction Bone Biology

Analytical Requirement for Enantiomer-Specific Quantification Methods

Conventional LC-MS/MS methods often fail to distinguish between R- and S-BAIBA due to their identical mass and similar physicochemical properties, leading to the reporting of total BAIBA levels that obscure enantiomer-specific biology [1]. Specialized enantioselective methods, such as dual column HPLC-fluorescence or enantioselective multidimensional GC-MS, are required for accurate quantification of individual enantiomers. The recent development of novel methodologies capable of resolving these enantiomers represents a significant advance for fields requiring precise biomarker measurement [1].

Analytical Chemistry Bioanalysis LC-MS/MS

Procurement-Driven Application Scenarios for (R)-3-Amino-2-methylpropanoic Acid


Enantiomer-Specific Biomarker Quantification in Clinical and Exercise Physiology Research

Researchers quantifying circulating BAIBA as a biomarker for metabolic health or exercise response must use pure (R)-3-Amino-2-methylpropanoic acid as an analytical standard. Because R-BAIBA is the dominant enantiomer in human plasma (67-fold higher baseline) [1] and responds to exercise with a large absolute increase, it is the primary analyte of interest. Using a racemic mixture or the S-enantiomer would lead to inaccurate calibration curves and misrepresentation of endogenous concentrations.

MRGPRD Receptor Pharmacology and Bone Metabolism Studies

Investigations into the MRGPRD receptor, particularly in osteocyte biology and Fgf23 regulation, require pure (R)-3-Amino-2-methylpropanoic acid. This enantiomer signals through a distinct Gαi/NF-κB pathway to indirectly increase Fgf23 via sclerostin, contrasting with the direct Gαs/cAMP/PKA pathway activated by the S-enantiomer [2]. Using the pure R-enantiomer is essential to avoid confounding results from mixed signaling pathways and to accurately dissect receptor pharmacology.

Metabolic and Genetic Association Studies Involving the AGXT2 Pathway

Studies investigating the genetic determinants of BAIBA levels, particularly those focused on the AGXT2 rs37369 polymorphism, must utilize pure (R)-3-Amino-2-methylpropanoic acid for accurate phenotyping. Since the AGXT2 genotype only affects R-BAIBA baseline levels and has no impact on S-BAIBA [1], using a racemic mixture or total BAIBA measurement would dilute the genetic signal and reduce statistical power. Pure R-BAIBA is the appropriate standard for quantifying the genetically regulated pool.

Chiral Building Block in Asymmetric Synthesis of Pharmaceuticals

As a chiral, non-proteinogenic β-amino acid, (R)-3-Amino-2-methylpropanoic acid serves as a valuable building block in the stereoselective synthesis of complex pharmaceutical intermediates and peptidomimetics. Its defined (R)-configuration is crucial for introducing specific chirality into target molecules, which directly impacts the biological activity and selectivity of the final drug candidates. Sourcing this compound with high enantiomeric purity is a prerequisite for reliable asymmetric synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.